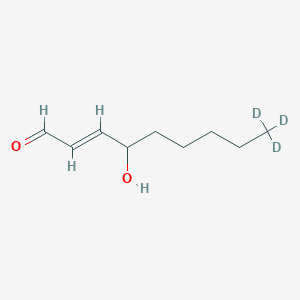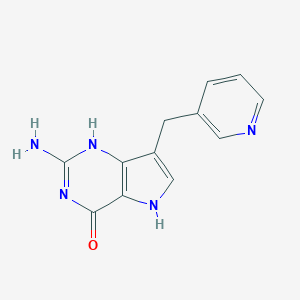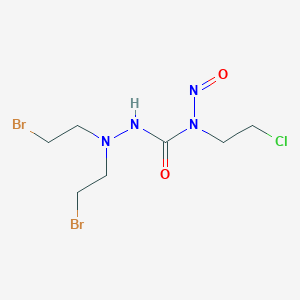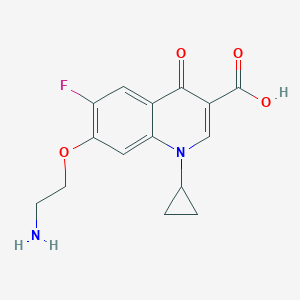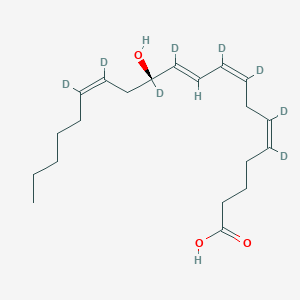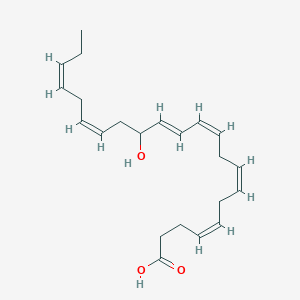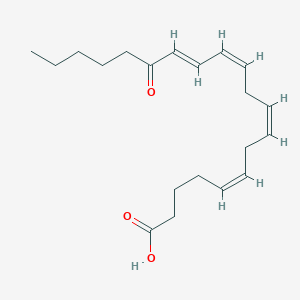
(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid
Übersicht
Beschreibung
“(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” is a type of eicosanoid, which is a large class of signaling molecules derived from the fatty acid arachidonic acid . It is also known as 15(S)-Hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid .
Synthesis Analysis
The synthesis of “(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” involves the 15-lipoxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to 15(S)-hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid .
Molecular Structure Analysis
The molecular formula of “(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” is C20H30O4 . It has a molecular weight of 334.450 Da . The structure contains four double bonds, which are located at the 5th, 8th, 11th, and 13th carbon atoms .
Physical And Chemical Properties Analysis
“(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” has a density of 1.0±0.1 g/cm³ . It has a boiling point of 518.8±50.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 91.1±6.0 kJ/mol . The flash point is 176.8±23.6 °C .
Wissenschaftliche Forschungsanwendungen
Neutrophil Function Enhancement
15-OxoETE has been shown to cooperate with hematopoietic cytokines in stimulating neutrophil function and the mitogen-activated protein kinase pathway .
Monocyte Adhesion and Atherosclerosis
This compound promotes monocyte adhesion to endothelial cells and is implicated in the early pathological process of atherosclerosis by accelerating E-selectin expression . It has been observed to increase monocyte adhesion to the vascular wall in animal models .
Antioxidant Response Activation
In cell cultures, 15-OxoETE activates Nrf2-regulated antioxidant responses (AR) and inhibits NF-κB-mediated pro-inflammatory responses through IKKβ inhibition .
Endothelial Cell Barrier Integrity
15-OxoETE has been found to disrupt endothelial cell barriers, increasing permeability and promoting monocyte adhesion, which could contribute to vascular diseases like atherosclerosis .
Signal Transduction Enhancement
The signaling capabilities of 15-OxoETE are increased by inhibiting glutathione S-transferases with ethacrynic acid, which reduces the formation of 15-OxoETE-GSH adducts .
PKC Activation and Expression
Research has explored the impact of 15-OxoETE on arterial atherosclerosis at clinical, animal, and cellular levels. It activates PKC, increases total PKC phosphorylation, and upregulates PKCα expression .
These sections highlight the diverse scientific research applications of 15-OxoETE. Each application is unique and contributes to our understanding of this compound’s role in various biological processes and diseases.
Cayman Chemical - 15-OxoETE Lipid World - 15-oxoeicosatetraenoic acid mediates monocyte adhesion Lipid World - PDF on 15-oxoeicosatetraenoic acid Baidu Academic - Mechanism study on 15-oxoETE promoting atherosclerosis X-MOL - 15-Oxoeicosatetraenoic acid
Zukünftige Richtungen
The future directions for the study of “(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential physiological roles. This could lead to a better understanding of its function in the body and potential therapeutic applications .
Wirkmechanismus
Target of Action
15-OxoETE primarily targets endothelial cells . It is involved in the process of monocyte adhesion to endothelial cells . The compound is also associated with the 12/15-lipoxygenase (12/15-LO) pathway .
Mode of Action
15-OxoETE interacts with its targets, leading to various changes. It has been found to disrupt the endothelial cell barrier , increase the permeability between endothelial cells, and promote monocyte adhesion . It also upregulates the expression of E-selectin , a cell adhesion molecule, on the surface of endothelial cells .
Biochemical Pathways
The compound is part of the 15-lipoxygenase-1 (15-LOX-1) mediated arachidonic acid (AA) metabolism pathway . In this pathway, 15-LOX-1 metabolizes AA to 15-HETE, which is then oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-OxoETE .
Pharmacokinetics
It is known that the compound can be detected in serum .
Result of Action
The action of 15-OxoETE leads to molecular and cellular effects. It promotes the early pathological process of atherosclerosis by accelerating E-selectin expression and monocyte adhesion . This compound-induced monocyte adhesion is partly attributable to the activation of protein kinase C (PKC) .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJTUEISKATQSM-USWFWKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-KETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
15-Oxo-ETE | |
CAS RN |
81416-72-0 | |
| Record name | 15-Ketoeicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81416-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-KETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



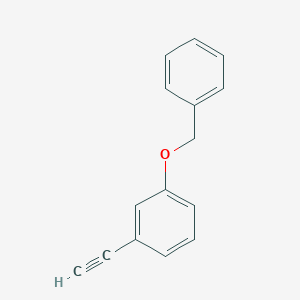
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

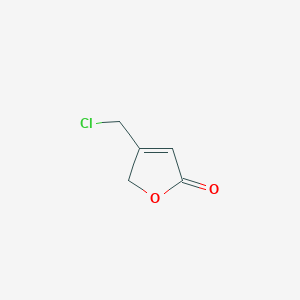
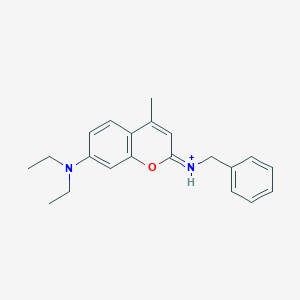
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
